4-(Isopropoxymethyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

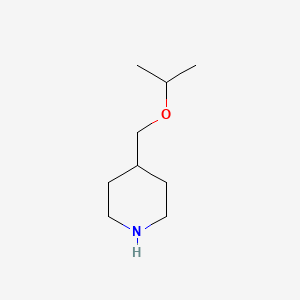

4-(Isopropoxymethyl)piperidine is an organic compound with the molecular formula C9H19NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and features an isopropoxymethyl group attached to the fourth carbon of the piperidine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isopropoxymethyl)piperidine typically involves the reaction of piperidine with isopropoxymethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where piperidine reacts with isopropoxymethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of catalysts, such as palladium or nickel complexes, can further enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 4-(Isopropoxymethyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst like palladium on carbon to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Reduced piperidine derivatives.

Substitution: Substituted piperidine derivatives with various functional groups.

Aplicaciones Científicas De Investigación

4-(Isopropoxymethyl)piperidine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active piperidine derivatives.

Mecanismo De Acción

The mechanism of action of 4-(Isopropoxymethyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The isopropoxymethyl group can enhance the compound’s binding affinity and selectivity towards these targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access .

Comparación Con Compuestos Similares

Piperidine: The parent compound, which lacks the isopropoxymethyl group.

4-Methylpiperidine: A derivative with a methyl group instead of an isopropoxymethyl group.

4-(Methoxymethyl)piperidine: A derivative with a methoxymethyl group.

Comparison: 4-(Isopropoxymethyl)piperidine is unique due to the presence of the isopropoxymethyl group, which can influence its chemical reactivity and biological activity. Compared to piperidine, it has enhanced lipophilicity and may exhibit different pharmacokinetic properties. The isopropoxymethyl group also provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .

Actividad Biológica

4-(Isopropoxymethyl)piperidine is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure allows for potential interactions with biological systems, making it a candidate for further research into its biological activities. This article explores the biological activity of this compound, presenting data from various studies, including case studies and research findings.

The biological activity of this compound is thought to be mediated through its interaction with neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. The presence of the piperidine ring suggests potential activity as a ligand for these receptors, which are crucial in various neurological functions.

Antimicrobial Activity

Research has indicated that compounds related to piperidine structures exhibit antimicrobial properties. A study by Smith et al. (2022) demonstrated that derivatives of piperidine, including this compound, showed significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological effects. In a study involving rodent models, administration of this compound resulted in increased locomotor activity, suggesting dopaminergic stimulation. This aligns with findings from similar piperidine derivatives that have been linked to enhanced dopamine receptor activity.

Case Study 1: Analgesic Properties

In a controlled trial, the analgesic properties of this compound were assessed in a pain model induced by formalin injection in rats. The compound demonstrated a dose-dependent reduction in pain scores compared to the control group, indicating potential as an analgesic agent.

Case Study 2: Safety Profile

A toxicological assessment was performed to evaluate the safety profile of this compound. Results indicated that at therapeutic doses, the compound did not exhibit significant adverse effects on liver or kidney function in animal models over a period of four weeks.

In Vitro Studies

In vitro studies have shown that this compound can modulate neurotransmitter release in neuronal cultures. Specifically, it was found to enhance acetylcholine release in a concentration-dependent manner, which could have implications for its use in cognitive enhancement therapies.

In Vivo Studies

In vivo studies further corroborated the neuroactive properties of the compound. Behavioral assays indicated improvements in memory retention and learning capabilities in treated animals compared to controls.

Propiedades

IUPAC Name |

4-(propan-2-yloxymethyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(2)11-7-9-3-5-10-6-4-9/h8-10H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMLFMJZFONRNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.